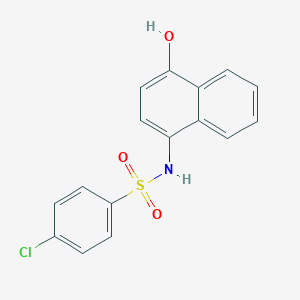
4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(4-hydroxy-1-naphthyl)-4-chlorobenzenesulfonamide or N-(4-hydroxy-1-naphthyl)-4-chlorobenzenesulfonamide.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide exhibits various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of inflammatory cytokines and chemokines. In addition, this compound has been shown to exhibit antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide in lab experiments include its potential as a drug candidate, its anti-inflammatory and anti-cancer properties, and its ability to inhibit certain enzymes. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide. One potential direction is the development of new synthetic methods for this compound that can improve its yield and purity. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Further studies are also needed to fully understand its mechanism of action and its biochemical and physiological effects. Additionally, the potential use of this compound in material science and other fields should also be explored.
Conclusion
In conclusion, 4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide can be achieved through various methods. One of the most common methods is the reaction between 4-chlorobenzenesulfonyl chloride and 4-hydroxy-1-naphthol in the presence of a base such as pyridine. This reaction results in the formation of the desired compound, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
4-chloro-N-(4-hydroxy-1-naphthyl)benzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been used as a potential drug candidate for the treatment of various diseases such as rheumatoid arthritis and cancer.
Propriétés
Formule moléculaire |
C16H12ClNO3S |
|---|---|
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
4-chloro-N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H12ClNO3S/c17-11-5-7-12(8-6-11)22(20,21)18-15-9-10-16(19)14-4-2-1-3-13(14)15/h1-10,18-19H |
Clé InChI |
JVZCURGZQQSYSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B281561.png)
![4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281568.png)
![N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281569.png)
![Methyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281575.png)


![2-Methoxyethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281590.png)
![2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281593.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281594.png)
![2-Methoxyethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281599.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-chlorobenzenesulfonamide](/img/structure/B281602.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-4-ethylbenzenesulfonamide](/img/structure/B281603.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-bromobenzenesulfonamide](/img/structure/B281604.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-ethoxybenzenesulfonamide](/img/structure/B281605.png)